1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR and ¹³C NMR spectra provide critical insights into the electronic environment of the molecule:
- ¹H NMR : The acetyl group’s methyl protons resonate as a singlet at δ 2.65–2.70 ppm , while the methyl group at position 10 appears as a singlet at δ 3.10–3.15 ppm . Aromatic protons in the benzo[c]phenothiazine system exhibit multiplet signals between δ 7.20–8.10 ppm due to deshielding by the sulfur and nitrogen atoms .
- ¹³C NMR : The carbonyl carbon of the acetyl group is observed at δ 198–200 ppm , characteristic of ketones. The methyl carbons (C10 and acetyl) appear at δ 25–30 ppm and δ 32–35 ppm , respectively. Aromatic carbons adjacent to sulfur and nitrogen show distinct downfield shifts (δ 125–150 ppm) .
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 305.087 (calculated for C₁₉H₁₅NOS: 305.087 [M]⁺), consistent with its molecular formula . Key fragmentation pathways include:
Infrared and UV-Vis Absorption Profiles
Infrared (IR) Spectroscopy :
- A strong absorption band at 1680–1700 cm⁻¹ corresponds to the C=O stretch of the acetyl group.
- Aromatic C–H stretches appear as weak bands near 3050 cm⁻¹ , while C–N and C–S vibrations in the thiazine ring are observed at 1250–1350 cm⁻¹ and 650–700 cm⁻¹ , respectively .
UV-Vis Spectroscopy :
The compound exhibits absorption maxima at λ = 254 nm (π→π* transition of the aromatic system) and λ = 340 nm (n→π* transition involving the sulfur and nitrogen lone pairs) .
Table 2: Summary of spectroscopic data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 2.65 (COCH₃), δ 3.10 (N–CH₃) | |
| ¹³C NMR | δ 198 (C=O), δ 140 (C–S) | |
| IR | 1680 cm⁻¹ (C=O), 3050 cm⁻¹ (C–H) | |
| UV-Vis | λ_max = 254 nm, 340 nm |
Properties
CAS No. |
6314-26-7 |
|---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(10-methylbenzo[c]phenothiazin-7-yl)ethanone |
InChI |
InChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3 |
InChI Key |
QTJGRYLNVZGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Preparation of Intermediate I (Acetylated Phenothiazine Derivative)
- Starting materials: 2-Acetylphenothiazine and 4-methylbenzenesulfonyl hydrazide.
- Solvent and catalyst: Methanol (MeOH) and acetic acid (HOAc).
- Procedure: The starting materials are dissolved in MeOH, HOAc is added as a catalyst, and the mixture is heated to 60°C. The reaction progress is monitored until completion.
- Workup: After cooling to room temperature, the mixture is filtered under reduced pressure, rinsed until colorless, and dried under vacuum to yield Intermediate I.
- Yield: Approximately 63.8% for similar compounds.
Coupling Reaction to Form the Target Compound
Two main approaches are reported:
Method A: Base-Mediated Coupling
- Reagents: Intermediate I, starting material A (aryl or alkyl boronic acid), and anhydrous potassium carbonate (K2CO3).
- Solvent: 1,4-Dioxane.
- Conditions: The mixture is heated to 110°C with continuous monitoring.
- Workup: After reaction completion, the mixture is cooled, concentrated under reduced pressure to remove solvent, extracted, and purified by column chromatography.
- Outcome: Target compound is isolated with high purity.
Method B: Palladium-Catalyzed Suzuki Coupling
- Reagents: Intermediate I, starting material A, tris(dibenzylideneacetone)dipalladium, 2-dicyclohexylphosphino-2,4,6-triisopropylbiphenyl (ligand), and anhydrous tert-butyllithium (t-BuOLi).
- Solvent: 1,4-Dioxane.
- Conditions: The reaction mixture is purged with argon three times to maintain an inert atmosphere and heated to 70°C for about 4 hours.
- Workup: After cooling, the mixture is filtered, concentrated, and purified by chromatography.
- Characterization: The product shows expected NMR signals and mass spectrometry data consistent with the molecular ion peak at m/z 410.1 [M+H]+.
Alternative Synthetic Routes
Chloroacetylation Followed by Nucleophilic Substitution
- Step 1: Phenothiazine is reacted with chloroacetyl chloride in dry acetonitrile with potassium carbonate as base under reflux for 6 hours to form 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one.
- Step 2: This intermediate is then reacted with 4-hydroxybenzaldehyde in anhydrous acetonitrile with K2CO3 under reflux for 7 hours to yield 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one.
- Purification: Recrystallization from ethanol.
- Note: This method provides a route to related acetylated phenothiazine derivatives, which can be further modified.
Ultrasonic-Assisted Synthesis of Phenothiazine Derivatives
- Procedure: Ultrasonic irradiation is used to enhance reaction rates in the synthesis of phenothiazine-based heterocycles.
- Reagents: Dimedone, 10-alkyl-10H-phenothiazine-3-carbaldehyde, and p-toluenesulfonic acid (p-TSA) in ethanol.
- Conditions: Stirring at 80°C with ultrasonic assistance.
- Outcome: Efficient formation of phenothiazine derivatives with good yields and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetylation + Base Coupling | 2-Acetylphenothiazine, 4-methylbenzenesulfonyl hydrazide, K2CO3 | MeOH, 1,4-Dioxane | 60°C (acetylation), 110°C (coupling) | Several hours | ~63.8 | Column chromatography purification |
| Palladium-Catalyzed Suzuki | Pd catalyst, ligand, t-BuOLi, boronic acid | 1,4-Dioxane | 70°C | ~4 hours | High | Inert atmosphere, TLC monitoring |
| Chloroacetylation + Substitution | Phenothiazine, chloroacetyl chloride, K2CO3 | Acetonitrile | Reflux | 6-7 hours | Moderate | Recrystallization purification |
| Ultrasonic-Assisted Condensation | Dimedone, phenothiazine aldehyde, p-TSA | Ethanol | 80°C | Variable | Good | Enhanced reaction rate by ultrasound |
Research Findings and Notes
- The palladium-catalyzed Suzuki coupling method offers high selectivity and yields for the introduction of various substituents on the phenothiazine core, making it versatile for synthesizing derivatives.
- Base-mediated coupling in 1,4-dioxane is a straightforward method but may require longer reaction times and careful purification.
- Chloroacetylation followed by nucleophilic substitution provides an alternative route to acetylated phenothiazine derivatives, useful for further functionalization.
- Ultrasonic-assisted synthesis can improve reaction efficiency and reduce reaction times, beneficial for scale-up and green chemistry considerations.
- Purification typically involves column chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.
- Characterization data such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for biological studies.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone and analogous compounds:
Key Observations :
- Benzo[c] Fusion: The benzo[c]phenothiazine system in the target compound introduces steric bulk and extended π-conjugation compared to non-fused phenothiazines, which may influence photophysical properties and binding affinity in biological systems .
- In contrast, the nitro group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine introduces strong electron-withdrawing effects, altering redox behavior .
- Conformational Flexibility: The thiazine ring in 1-(10H-phenothiazin-2-yl)ethanone adopts a boat conformation (puckering parameters: Q = 0.371 Å, θ = 100.1°) , while the benzo[c] fusion in the target compound likely restricts flexibility, favoring planar geometries.
Pharmacological Potential
While direct bioactivity data for this compound are absent in the evidence, structural analogs suggest possible applications:
- Phenothiazine Derivatives: Known for antipsychotic (e.g., chlorpromazine) and antitumor activities . The benzo[c]phenothiazine core may enhance DNA intercalation or protein binding.
- Ethanone Group: This moiety is common in bioactive molecules (e.g., kinase inhibitors), suggesting utility in drug design .
Biological Activity
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone is a compound belonging to the phenothiazine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the phenothiazine core followed by acetylation. The synthetic pathway can be summarized as follows:
- Formation of Phenothiazine Core : This involves the reaction of 10-methylphenothiazine with appropriate acylating agents.
- Acetylation : The phenothiazine derivative is then treated with ethanoyl chloride or acetic anhydride to yield this compound.
Antimicrobial Activity
Research has demonstrated that phenothiazine derivatives exhibit significant antimicrobial properties. A study highlighted that certain phenothiazine analogues showed potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 128 μg/mL .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| D1 | 50 | E. coli |
| D2 | 62.5 | Staphylococcus aureus |
| D3 | 100 | Pseudomonas aeruginosa |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. It acts as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression and cellular proliferation. Studies indicate that this compound exhibits selective inhibition of HDAC6, with IC50 values in the low nanomolar range (22 nM), demonstrating its efficacy against cancer cell lines .
Anxiolytic Effects
Phenothiazines are also recognized for their anxiolytic properties. Recent studies have explored the anxiolytic effects of various phenothiazine derivatives through molecular docking studies and behavioral assessments in animal models. The results indicate that these compounds can significantly reduce anxiety-like behaviors, suggesting their potential use in treating anxiety disorders .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDAC6, the compound alters histone acetylation status, leading to changes in gene expression associated with cancer progression.
- Antioxidant Properties : Some studies suggest that phenothiazines possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Interaction with Neurotransmitter Systems : The compound may modulate neurotransmitter levels, particularly serotonin and dopamine, contributing to its anxiolytic effects.
Case Studies
A notable case study involved a series of newly synthesized phenothiazine derivatives evaluated for their anxiolytic and antidepressant activities. In this study, compounds structurally related to this compound were tested in rodent models, showing significant reductions in anxiety-related behaviors compared to control groups .
Q & A
Q. How can researchers optimize the synthesis of 1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone to improve yield and purity?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS. For example, one-step synthesis strategies minimize side reactions, while reaction parameters (e.g., solvent choice, temperature) should be optimized using Design of Experiments (DoE) frameworks. Purification via recrystallization (e.g., ethyl acetate) or column chromatography is critical for isolating high-purity products . Monitoring reaction progress with TLC or HPLC ensures reproducibility .
Q. What techniques are recommended for structural elucidation of this compound and its intermediates?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR (1H/13C, DEPT, COSY, HSQC) to confirm connectivity and functional groups.
- X-ray crystallography (using SHELX programs for refinement) resolves absolute configuration and packing interactions .
- FT-IR and HRMS validate functional groups and molecular mass. For intermediates, in situ monitoring via Raman spectroscopy can track reactive intermediates .
Advanced Research Questions
Q. How can mechanistic studies clarify the formation of this compound during heterocyclic annulation?
- Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways. Kinetic profiling via stopped-flow NMR or UV-Vis spectroscopy identifies rate-determining steps. Computational modeling (DFT or MD simulations) evaluates transition states and intermediates. For example, phenothiazine ring closure may involve nucleophilic attack or radical mechanisms, which can be probed using radical scavengers or EPR spectroscopy .
Q. What computational approaches predict the electronic properties of this compound for photophysical applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps, charge transfer dynamics, and absorption spectra. Solvent effects can be modeled using PCM. Compare results with experimental UV-Vis and fluorescence data. For redox-active phenothiazine cores, cyclic voltammetry paired with computational predictions identifies oxidation/reduction potentials .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Cross-validate data using complementary techniques:
Q. What strategies address discrepancies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Standardize assay conditions (e.g., ROS quantification via DCFH-DA in controlled O2 environments). Compare IC50 values across cell lines (e.g., HEK-293 vs. HepG2) to assess cell-type specificity. Mechanistic studies (e.g., SOD/CAT enzyme inhibition assays) clarify redox behavior. Structural analogs (e.g., 10H-phenothiazine derivatives) can isolate critical functional groups .
Q. How can polymorphism in this compound impact its physicochemical stability?
- Methodological Answer : Screen polymorphs via solvent-mediated crystallization (e.g., using toluene or DMF). Characterize forms with PXRD, DSC, and TGA. Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal degradation. Computational crystal structure prediction (CSP) tools (e.g., Mercury) guide the design of co-crystals for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
